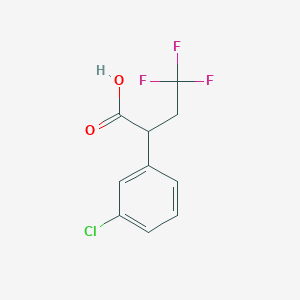

2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid

Übersicht

Beschreibung

2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid is a useful research compound. Its molecular formula is C10H8ClF3O2 and its molecular weight is 252.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a chlorophenyl moiety, which are critical for its biological activity. The presence of these functional groups enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. It likely binds to enzyme active sites or receptor sites, leading to modulation of biochemical pathways.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling.

Biochemical Pathways

The compound is implicated in several biochemical pathways:

- Metabolic Regulation : It can modulate key metabolic enzymes, affecting energy production and biosynthesis.

- Cell Signaling : By altering phosphorylation states of proteins, it influences signal transduction pathways.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties are crucial for understanding the compound's efficacy:

- Absorption : Likely well-absorbed due to its lipophilic nature.

- Distribution : Predicted to distribute widely in tissues due to its chemical structure.

- Metabolism : May undergo phase I and II metabolic reactions.

- Excretion : Primarily through renal pathways.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes.

- Cytotoxic Effects on Cancer Cells : In vitro studies reported that the compound induced apoptosis in various cancer cell lines by activating caspase pathways. This suggests potential use in cancer therapy.

- Inflammation Reduction : Research indicated that the compound effectively reduced levels of pro-inflammatory cytokines in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular structure of 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid allows it to mimic the properties of leucine while providing enhanced metabolic stability and binding affinity due to its trifluoromethyl group. This characteristic is crucial for developing novel therapeutics that require modifications to lipophilicity and biological activity.

Medicinal Chemistry

Bioisosteric Applications:

- Leucine Analog : The compound serves as a bioisostere for leucine, which is essential in the design of biologically active peptides and peptidomimetics. By substituting leucine with this compound, researchers can modulate pharmacokinetic properties such as absorption and distribution in biological systems .

Case Studies:

- Synthesis of Tailor-Made Amino Acids : A study demonstrated the synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid using chiral nickel(II) complexes, showcasing its utility in producing enantiomerically pure derivatives for pharmaceutical applications .

Chemical Biology

Protein Interaction Studies:

- The compound has been utilized as a non-ionic organic buffering agent in biological assays. Its pH stability range (6-8.5) makes it suitable for cell culture applications where maintaining physiological pH is critical .

Synthetic Methods

The synthesis of this compound has been optimized for large-scale production:

| Method | Description | Yield |

|---|---|---|

| Alkylation of Chiral Glycine | Utilizes trifluoroethyl iodide under basic conditions with a recyclable chiral auxiliary. | >150 g |

| Asymmetric Synthesis | Employs nickel(II) complexes to achieve high enantiomeric excess (ee) in product formation. | 97.8% ee |

Applications in Drug Design

The compound's ability to enhance metabolic stability and binding affinity positions it as a valuable tool in drug discovery:

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c11-7-3-1-2-6(4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKXGYYEJVVNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502758-86-2 | |

| Record name | 2-(3-chlorophenyl)-4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.